molecular formula C15H12ClNO4 B3038336 3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid CAS No. 860610-54-4

3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid

Cat. No.: B3038336
CAS No.: 860610-54-4
M. Wt: 305.71 g/mol
InChI Key: ALPNDDLVTGIILM-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid is an organic compound that features both chlorophenyl and nitrophenyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-chlorobenzene with 4-nitrobenzoyl chloride, followed by reduction and subsequent carboxylation to introduce the propanoic acid moiety. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

    Reduction: The compound can be oxidized to form corresponding quinones under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Amino derivatives: Formed from the reduction of the nitro group.

    Quinones: Formed from the oxidation of the compound.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. The nitrophenyl group plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-2-(4-aminophenyl)propanoic Acid: Similar structure but with an amino group instead of a nitro group.

    3-(3-chlorophenyl)-2-(4-hydroxyphenyl)propanoic Acid: Similar structure but with a hydroxyl group instead of a nitro group.

    3-(3-chlorophenyl)-2-(4-methylphenyl)propanoic Acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic Acid is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-12-3-1-2-10(8-12)9-14(15(18)19)11-4-6-13(7-5-11)17(20)21/h1-8,14H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPNDDLVTGIILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244283
Record name 3-Chloro-α-(4-nitrophenyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860610-54-4
Record name 3-Chloro-α-(4-nitrophenyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860610-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-α-(4-nitrophenyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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